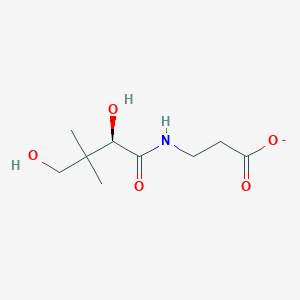

D-pantothenic acid

Description

Properties

CAS No. |

20938-62-9 |

|---|---|

Molecular Formula |

C9H16NO5- |

Molecular Weight |

218.23 g/mol |

IUPAC Name |

3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/p-1/t7-/m0/s1 |

InChI Key |

GHOKWGTUZJEAQD-ZETCQYMHSA-M |

SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O |

Other CAS No. |

137-08-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the D-Pantothenic Acid Biosynthesis Pathway in Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantothenic acid, also known as vitamin B5, is a vital precursor for the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP). These cofactors are indispensable for a multitude of metabolic processes, including the tricarboxylic acid cycle, fatty acid synthesis and degradation, and the synthesis of phospholipids.[1] While humans obtain pantothenate from their diet, most bacteria, including the model organism Escherichia coli, can synthesize it de novo. This makes the pantothenate biosynthesis pathway an attractive target for the development of novel antimicrobial agents.[1][2][3] This guide provides a comprehensive overview of the D-pantothenic acid biosynthesis pathway in E. coli, detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies used to study this essential metabolic route.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in E. coli is a four-step enzymatic pathway that converts α-ketoisovalerate and L-aspartate into pantothenate.[1][4][5] The pathway involves the products of the panB, panE (in some literature, the reductase activity is associated with ilvC), panD, and panC genes.[1][5][6][7]

The pathway can be visualized as follows:

Caption: this compound biosynthesis pathway in E. coli.

The key enzymatic steps are:

-

Formation of Ketopantoate: The pathway initiates with the conversion of α-ketoisovalerate to ketopantoate. This reaction is catalyzed by ketopantoate hydroxymethyltransferase (KPHMT) , the product of the panB gene.[1][8][9][10][11][12] This enzyme facilitates the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate.[1][4]

-

Reduction to Pantoate: The ketopantoate is then reduced to (R)-pantoate by ketopantoate reductase (KPR) , which is encoded by the panE gene and utilizes NADPH as a cofactor.[1] Some studies suggest that the product of the ilvC gene, acetohydroxy acid isomeroreductase, also possesses this reductase activity.[13]

-

Synthesis of β-Alanine: In a parallel branch of the pathway, L-aspartate is decarboxylated to form β-alanine. This reaction is catalyzed by aspartate α-decarboxylase (ADC) , the product of the panD gene.[1][14][15][16] The active form of this enzyme contains a pyruvoyl group at its N-terminus, which is generated by self-cleavage of a proenzyme.[14]

-

Condensation to Pantothenate: The final step is the ATP-dependent condensation of (R)-pantoate and β-alanine to yield D-pantothenate. This reaction is catalyzed by pantothenate synthetase (PS) , encoded by the panC gene.[1][17][18][19][20] The reaction proceeds through a pantoyl-adenylate intermediate.[1][7]

Enzymology and Quantitative Data

The enzymes of the pantothenate biosynthesis pathway have been characterized to varying extents. A summary of the available quantitative data for the key enzymes in E. coli is presented below.

| Enzyme (Gene) | Substrate(s) | KM | Vmax / kcat | Optimal pH | Optimal Temp. (°C) |

| KPHMT (panB) | α-ketoisovalerate | 1.1 mM[21] | ~8 µmol/min/mg[21] | 7.0 - 7.6[21] | 37[21] |

| Tetrahydrofolate | 0.18 mM[21] | ||||

| Formaldehyde | 5.9 mM[21] | ||||

| Ketopantoate | 0.16 mM[21] | ||||

| ADC (panD) | L-aspartate | 80 µM (pH 6.8)[15], 160 µM (pH 7.5)[15] | - | ~7.5[15] | 55[15] |

| PS (panC) | (R)-pantoate | 63 µM[17] | - | 10[17] | 30[17] |

| β-alanine | 150 µM[17] | - | |||

| ATP | 100 µM[17] | - | |||

| KARI (ilvC) | 2-acetolactate | - | 2.231 s-1[13] | 8[13] | 37[13] |

| 2-ketopantoate | - | 0.194 s-1[13] | 8[13] |

Regulation of the Pathway

The biosynthesis of pantothenate in E. coli is tightly regulated to ensure an adequate supply of CoA while preventing wasteful overproduction. The primary regulatory mechanisms include feedback inhibition and, in some cases, transcriptional control.

Feedback Inhibition:

-

Pantothenate Kinase (CoaA): While not part of the pantothenate biosynthesis pathway itself, pantothenate kinase (CoaA) catalyzes the first step in CoA biosynthesis and is a key regulatory point. Its activity is allosterically inhibited by CoA and its thioesters, thus controlling the flux of pantothenate into the CoA pathway.[22][23]

-

Ketopantoate Hydroxymethyltransferase (KPHMT): The first enzyme in the pathway, KPHMT, is subject to feedback inhibition by pantoate and CoA, although the concentrations required for inhibition are relatively high.[1][21]

Regulation of β-Alanine Supply:

In E. coli and other related bacteria, the availability of β-alanine is controlled by the interaction between aspartate α-decarboxylase (PanD) and a regulatory protein called PanZ.[24][25][26] The formation of the PanD-PanZ complex is dependent on the concentration of coenzyme A.[24][25][26] When CoA levels are high, the complex forms, leading to the sequestration and inactivation of PanD, thereby limiting β-alanine production.[24][25] This regulatory mechanism is a potential target for antibiotics.[24]

Caption: Regulation of β-alanine synthesis by PanZ and CoA.

Experimental Protocols

Studying the this compound biosynthesis pathway involves a variety of biochemical and genetic techniques. Below are outlines of key experimental protocols.

Overexpression and Purification of Pathway Enzymes

A common method for obtaining pure enzymes for characterization involves cloning the corresponding gene into an expression vector, overexpressing the protein in E. coli, and purifying it using affinity chromatography.

Caption: General workflow for enzyme overexpression and purification.

Detailed Methodology (Example: PanD Purification):

-

Cloning: The panD gene is amplified from E. coli genomic DNA via PCR and cloned into an NcoI and XhoI digested pET28a expression vector.[27]

-

Transformation and Expression: The resulting plasmid is transformed into E. coli BL21(DE3) cells. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of media. Protein expression is induced at mid-log phase with 0.5 mM IPTG for 4 hours at 37°C.[27]

-

Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell debris is removed by centrifugation, and the supernatant containing the His-tagged PanD protein is loaded onto a Ni-NTA agarose (B213101) column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.

-

Purity Check: The purity of the eluted fractions is assessed by SDS-PAGE.

Enzyme Activity Assays

Enzyme activity can be determined by monitoring the consumption of a substrate or the formation of a product over time.

Example Protocol: Pantothenate Synthetase (PS) Assay:

This assay measures the production of pantothenate.[28]

-

Principle: The ATP-dependent condensation of (R)-pantoate and β-alanine to produce pantothenate is monitored. The amount of pantothenate produced can be quantified, often by downstream analysis using HPLC or by coupling the reaction to another enzyme that produces a detectable signal.[28]

-

Reaction Mixture:

-

100 mM Tris-HCl buffer, pH 8.0

-

100 mM D-(-)-Pantoic acid

-

100 mM β-Alanine

-

10 mM ATP

-

10 mM MgCl₂

-

10 mM KCl

-

-

Procedure:

-

Prepare the assay mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified pantothenate synthetase enzyme.

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by heat inactivation or addition of acid).

-

Analyze the reaction mixture for pantothenate formation using a suitable method like HPLC.

-

The Pathway as a Drug Target

The pantothenate biosynthesis pathway is essential for the growth of many pathogenic bacteria but is absent in humans, making it an excellent target for the development of novel antimicrobial agents.[2][3] Inhibitors of the enzymes in this pathway could potentially serve as effective antibiotics. For instance, pantothenamides, which are analogues of pantothenate, have shown broad-spectrum antibiotic activity.[24][26] The unique regulatory mechanism involving PanD and PanZ in E. coli also presents a specific target for drug development.[24] Furthermore, inhibiting this pathway can increase the susceptibility of bacteria to other stressors, such as D-serine, a metabolite found in the urinary tract, making combination therapies a promising strategy.[29]

Conclusion

The this compound biosynthesis pathway in Escherichia coli is a well-characterized, essential metabolic route that is tightly regulated to meet the cellular demand for coenzyme A. Its absence in humans makes it a prime target for the development of new antimicrobial therapies. A thorough understanding of the enzymes, their kinetics, and regulatory mechanisms is crucial for the rational design of effective inhibitors. The experimental protocols outlined in this guide provide a foundation for further research into this vital pathway, with the ultimate goal of developing novel strategies to combat bacterial infections.

References

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coenzyme A biosynthesis: an antimicrobial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Comparative Analysis of the Escherichia coli Ketopantoate Hydroxymethyltransferase Crystal Structure Confirms that It Is a Member of the (βα)8 Phosphoenolpyruvate/Pyruvate Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genetic and biochemical analyses of pantothenate biosynthesis in Escherichia coli and Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Cloning and sequencing of the Escherichia coli panB gene, which encodes ketopantoate hydroxymethyltransferase, and overexpression of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ketopantoate hydroxymethyltransferase. I. Purification and role in pantothenate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure of E. coli ketopantoate hydroxymethyl transferase complexed with ketopantoate and Mg2+, solved by locating 160 selenomethionine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. uniprot.org [uniprot.org]

- 15. uniprot.org [uniprot.org]

- 16. uniprot.org [uniprot.org]

- 17. uniprot.org [uniprot.org]

- 18. uniprot.org [uniprot.org]

- 19. uniprot.org [uniprot.org]

- 20. uniprot.org [uniprot.org]

- 21. Ketopantoate hydroxymethyltransferase. II. Physical, catalytic, and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetics and regulation of pantothenate kinase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Mechanism of Regulation of Pantothenate Biosynthesis by the PanD–PanZ·AcCoA Complex Reveals an Additional Mode of Action for the Antimetabolite N-Pentyl Pantothenamide (N5-Pan) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 26. pubs.acs.org [pubs.acs.org]

- 27. scienceopen.com [scienceopen.com]

- 28. benchchem.com [benchchem.com]

- 29. Exploring the antimicrobial activity of pantothenamides against uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Ubiquitous Vitamin: A Technical Guide to the Discovery and Historical Timeline of Pantothenic Acid Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal discovery and historical research of pantothenic acid, also known as vitamin B5. From its initial identification as a microbial growth factor to its eventual synthesis and the elucidation of its critical role in coenzyme A, this document provides a comprehensive timeline, detailed experimental protocols from foundational studies, quantitative data, and visualizations of key biochemical pathways.

Historical Timeline and Key Milestones

The journey to understanding pantothenic acid was a multi-decade endeavor involving meticulous observation, biochemical extraction, and chemical synthesis. The following timeline highlights the key milestones in its discovery and early research.

| Year(s) | Milestone | Key Researcher(s) | Significance |

| 1931-1933 | Discovery as a yeast growth factor.[1] | Roger J. Williams | Identified an acidic substance essential for the growth of Saccharomyces cerevisiae, naming it "pantothenic acid" from the Greek "pantos" (everywhere) due to its widespread occurrence.[1] |

| 1936 | Identification as the "chick anti-dermatitis factor." | C.A. Elvehjem & T.H. Jukes | Demonstrated that a "filtrate factor" from liver, distinct from other known vitamins, could cure a specific dermatitis in chicks, later shown to be pantothenic acid.[2] |

| 1938-1939 | Isolation and concentration from liver. | Roger J. Williams & colleagues | Developed a complex, multi-stage process to concentrate pantothenic acid from large quantities of sheep liver, yielding a highly active, albeit impure, calcium salt. |

| 1940 | Determination of chemical structure. | Roger J. Williams & R.T. Major; Stiller, Keresztesy & Finkelstein | The structure was elucidated, revealing it to be an amide of β-alanine and a novel dihydroxy-dimethylbutyric acid moiety, later named pantoic acid.[2] |

| 1940 | Chemical synthesis of pantothenic acid.[3] | Karl Folkers, E.T. Stiller & colleagues at Merck & Co. | The first total synthesis of pantothenic acid was achieved, confirming its structure and making the pure vitamin available for further research.[3] |

| 1940 | Development of a microbiological assay. | E.E. Snell, D. Pennington & R.J. Williams | A quantitative assay using Lactobacillus plantarum was developed, providing a reliable method for measuring pantothenic acid content in biological samples. |

| 1946-1953 | Discovery of Coenzyme A. | Fritz Lipmann | Discovered Coenzyme A (CoA) and established that pantothenic acid is a central component of this vital coenzyme, crucial for intermediary metabolism. Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953 for this work.[2] |

| Mid-1960s | Identification as a component of Acyl Carrier Protein (ACP). | Further solidified the understanding of pantothenic acid's role in fatty acid metabolism.[1] |

Quantitative Data Summary

The following table summarizes key quantitative data from the early research on pantothenic acid.

| Parameter | Value | Source/Experiment |

| Initial Liver Starting Material for Isolation | 250 kg | Williams et al. (1939), Isolation from Sheep Liver |

| Yield of Impure Calcium Pantothenate | ~3 grams (~40% purity) | Williams et al. (1939), Isolation from Sheep Liver |

| Urinary Excretion on a Typical Diet | ~2.6 mg/day | Tarr et al. (1981) |

| Whole Blood Concentration (Normal) | 1.57 to 2.66 µmol/L | Wittwer et al. (1989) |

| Pantethine Dosage in Hyperlipidemia Studies | 600-900 mg/day | Various clinical studies |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the historical timeline of pantothenic acid research.

Protocol 1: Roger J. Williams' Yeast Growth Factor Experiment (c. 1933)

Objective: To demonstrate the existence of a heat-stable, acidic substance required for the growth of yeast.

Methodology:

-

Test Organism: Saccharomyces cerevisiae, "Gebruder Mayer" strain.

-

Basal Culture Medium: A synthetic medium containing known essential nutrients for yeast growth, including:

-

Ammonium sulfate (B86663) (as a nitrogen source)

-

Dextrose (as a carbon and energy source)

-

A mixture of inorganic salts (e.g., potassium phosphate, magnesium sulfate)

-

Thiamin and inositol (B14025) (known yeast growth factors at the time)

-

-

Preparation of Pantothenic Acid Concentrate:

-

Liver or yeast extracts were treated to remove proteins and other known growth factors.

-

The active substance was adsorbed onto fuller's earth and subsequently eluted.

-

Further purification was achieved through solvent extraction and precipitation, resulting in a concentrated solution of the unknown growth factor.

-

-

Growth Assay:

-

A series of sterile culture tubes were prepared with the basal medium.

-

Increasing, measured amounts of the pantothenic acid concentrate were added to the tubes.

-

Each tube was inoculated with a standard suspension of the yeast.

-

The cultures were incubated at a constant temperature (typically 30°C) for a set period (e.g., 18-24 hours).

-

Yeast growth was quantified turbidimetrically by measuring the optical density of the culture suspension using a nephelometer or a similar instrument.

-

-

Results: A direct quantitative relationship was established between the amount of pantothenic acid concentrate added and the extent of yeast growth, demonstrating its essential role as a growth factor.

Protocol 2: Elvehjem and Jukes' Chick Anti-Dermatitis Factor Experiment (c. 1936)

Objective: To identify and characterize the "filtrate factor" that prevents a specific dermatitis in chicks.

Methodology:

-

Experimental Animals: Day-old chicks.

-

Basal Deficient Diet (Diet 441): A purified diet designed to be deficient in the "filtrate factor" but adequate in all other known nutrients:

-

Casein (heated to destroy heat-labile vitamins)

-

Dextrin

-

Soybean oil

-

A complete mineral mix

-

Cod liver oil (for vitamins A and D)

-

Thiamin and riboflavin (B1680620) concentrates

-

-

Induction of Deficiency: Chicks were fed the basal diet from hatching. Within 2-3 weeks, they developed characteristic symptoms of "chick pellagra" or dermatitis, including crusty lesions at the corners of the mouth, on the eyelids, and on the bottoms of the feet.

-

Preparation of "Filtrate Factor" Concentrates:

-

Liver and yeast extracts were treated with fuller's earth at an acidic pH to adsorb certain vitamins (like riboflavin). The "filtrate factor" remained in the filtrate.

-

This filtrate was further concentrated.

-

-

Bioassay:

-

Groups of chicks were fed the basal diet supplemented with varying levels of the "filtrate factor" concentrate.

-

The severity of dermatitis was scored on a numerical scale.

-

Growth rates and the prevention or cure of dermatitis were recorded.

-

-

Results: The "filtrate factor" concentrates were shown to be highly effective in preventing and curing the dermatitis in a dose-dependent manner, establishing it as an essential dietary component for chicks.

Protocol 3: Microbiological Assay for Pantothenic Acid (Snell, Pennington & Williams, 1940)

Objective: To develop a quantitative method for the determination of pantothenic acid in biological materials.

Methodology:

-

Test Organism: Lactobacillus plantarum (previously L. arabinosus).

-

Basal Assay Medium: A complex, pantothenic acid-free medium containing all other nutrients required for the growth of L. plantarum:

-

Acid-hydrolyzed casein

-

Glucose

-

Sodium acetate

-

Inorganic salts

-

Purines and pyrimidines

-

A mixture of all other known B vitamins (except pantothenic acid)

-

-

Preparation of Inoculum:

-

A stock culture of L. plantarum was maintained on a complete agar (B569324) medium.

-

For the assay, a subculture was grown in a liquid medium containing a low, growth-limiting amount of pantothenic acid.

-

The bacterial cells were harvested by centrifugation, washed with sterile saline, and resuspended to a standard turbidity.

-

-

Assay Procedure:

-

A standard curve was prepared by adding known, graded amounts of pure calcium pantothenate to a series of tubes containing the basal assay medium.

-

Samples to be tested were extracted and added in appropriate dilutions to another series of tubes.

-

All tubes were sterilized and then inoculated with the prepared bacterial suspension.

-

The tubes were incubated at 37°C for 18-24 hours.

-

-

Quantification:

-

Bacterial growth was measured either by titrating the lactic acid produced with a standard alkali solution or by measuring the turbidity of the culture.

-

The pantothenic acid content of the unknown samples was determined by comparing their growth response to the standard curve.

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in pantothenic acid research and metabolism.

Caption: Logical flow of the discovery and characterization of pantothenic acid.

Caption: The five-step enzymatic pathway for the biosynthesis of Coenzyme A from pantothenic acid.

Caption: Workflow for the microbiological assay of pantothenic acid.

References

An In-Depth Technical Guide to the Cellular Metabolism of D-Pantothenic Acid and Its Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-pantothenic acid, or vitamin B5, is an essential nutrient and the universal precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in all domains of life. CoA plays a pivotal role in numerous metabolic pathways, including the tricarboxylic acid cycle, fatty acid synthesis and oxidation, and the synthesis of various biomolecules.[1][2][3][4] The intricate cellular processing of pantothenic acid—from its uptake to its five-step enzymatic conversion to CoA—is a tightly regulated process critical for maintaining metabolic homeostasis. This guide provides a comprehensive technical overview of the cellular metabolism of this compound and its derivatives, detailing the molecular machinery, enzymatic kinetics, regulatory mechanisms, and key experimental methodologies pertinent to the field.

Cellular Uptake of Pantothenic Acid

The journey of pantothenic acid begins with its transport across the cell membrane. In mammals, dietary CoA and its derivatives are hydrolyzed to free pantothenate for absorption. The primary transporter responsible for the cellular uptake of pantothenic acid is the Sodium-dependent Multivitamin Transporter (SMVT), encoded by the SLC5A6 gene.[1][5] This transporter facilitates the active uptake of pantothenate against its concentration gradient, a process coupled to the sodium gradient. SMVT is also responsible for transporting biotin (B1667282) and lipoic acid.[5]

In contrast, some cells, like rat red blood cells, exhibit passive, non-saturable diffusion of pantothenic acid that is not dependent on sodium or energy.[6] In prokaryotes such as E. coli, a specific permease, PanF, mediates the high-affinity uptake of pantothenate.[7]

The Coenzyme A Biosynthetic Pathway

Once inside the cell, this compound is converted into Coenzyme A through a highly conserved five-step enzymatic pathway that requires ATP and cysteine.[8][9][10][11] This process occurs in the cytosol, with the final product, CoA, being utilized in various cellular compartments, including the mitochondria.[12]

The five key enzymes in this pathway are:

-

Pantothenate Kinase (PanK)

-

Phosphopantothenoylcysteine Synthetase (PPCS)

-

Phosphopantothenoylcysteine Decarboxylase (PPCDC)

-

Phosphopantetheine Adenylyltransferase (PPAT)

-

Dephospho-CoA Kinase (DPCK)

In mammals, the final two steps are catalyzed by a bifunctional enzyme known as Coenzyme A Synthase (COASY), which possesses both PPAT and DPCK activities.[8][13]

Enzymology and Regulation

Step 1: Pantothenate Kinase (PanK)

Pantothenate kinase catalyzes the first, rate-limiting, and committed step in CoA biosynthesis: the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate.[4][8][14] This enzyme is the primary point of regulation for the entire pathway. In mammals, four active isoforms (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three genes.[15][16]

Regulation: PanK activity is stringently controlled by feedback inhibition from CoA and its thioesters (e.g., acetyl-CoA, malonyl-CoA).[3][4][14] These molecules act as competitive inhibitors with respect to ATP, binding to the ATP-binding site and preventing catalysis.[8][14] This feedback mechanism ensures that intracellular CoA levels are maintained within a homeostatic range.

Step 2: Phosphopantothenoylcysteine Synthetase (PPCS)

PPCS catalyzes the ATP- (or CTP- in some bacteria) dependent condensation of 4'-phosphopantothenate with L-cysteine to form 4'-phospho-N-pantothenoylcysteine.[8][17][18] The reaction proceeds through a phosphopantothenoyl-nucleotide intermediate.[17][19]

Step 3: Phosphopantothenoylcysteine Decarboxylase (PPCDC)

This enzyme catalyzes the decarboxylation of the cysteine moiety of 4'-phospho-N-pantothenoylcysteine to yield 4'-phosphopantetheine.[20][21][22] The mechanism involves a flavin mononucleotide (FMN) cofactor, which transiently oxidizes the substrate's thiol group to facilitate decarboxylation.[20][21]

Step 4: Phosphopantetheine Adenylyltransferase (PPAT)

PPAT, also known as CoaD, catalyzes the reversible transfer of an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA (dPCoA) and pyrophosphate.[11][23][24][25] While not the primary regulatory point, PPAT activity can be inhibited by CoA, serving as a secondary control mechanism.[26]

Step 5: Dephospho-CoA Kinase (DPCK)

DPCK catalyzes the final step, the ATP-dependent phosphorylation of the 3'-hydroxyl group of dPCoA to produce the final product, Coenzyme A.[8][27] In mammals, this activity is part of the bifunctional COASY protein.[8][13]

Quantitative Metabolic Data

The kinetic parameters of the CoA biosynthetic enzymes provide critical insight into the efficiency and regulation of the pathway. The following table summarizes key kinetic data for several of these enzymes from various organisms.

| Enzyme | Organism | Substrate | KM (μM) | kcat (s-1) | Reference |

| PanK3 | Human | Pantothenate | 14 ± 0.1 | - | [16] |

| ATP | 311 ± 53 | - | [16] | ||

| PPCS | Human | PPA | 13 | 0.56 | [19] |

| Cysteine | 14 | 0.56 | [19] | ||

| ATP | 269 | 0.56 | [19] | ||

| PPCS | E. faecalis | PPA | 17 | 2.9 | [28] |

| Cysteine | 86 | 2.9 | [28] | ||

| CTP | 156 | 2.9 | [28] | ||

| DPCK | P. falciparum | dephospho-CoA | 0.47 (Ki) | - | [29] |

| ATP | 10.42 (Ki) | - | [29] |

Note: Data are representative and can vary based on experimental conditions. PPA: 4'-Phosphopantothenate.

Metabolism of Derivatives

Panthenol

Panthenol is the alcohol analog of pantothenic acid. It is readily absorbed and oxidized in vivo to pantothenic acid, thereby serving as a provitamin. This conversion allows it to enter the CoA biosynthetic pathway.

Pantethine

Pantethine consists of two molecules of pantetheine linked by a disulfide bridge. It can be reduced to pantetheine, which can then be phosphorylated by pantothenate kinase to enter the CoA pathway at the level of 4'-phosphopantetheine, bypassing the initial enzymatic steps.

Key Experimental Protocols

Detailed and reproducible protocols are essential for studying CoA metabolism. Below are methodologies for two key assays.

Protocol: Pantothenate Kinase (PanK) Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-32P]ATP or the phosphorylation of radiolabeled [14C]pantothenate.

Materials:

-

Purified PanK enzyme or cell lysate

-

[14C]-D-pantothenate

-

ATP solution

-

Magnesium Chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

DEAE-cellulose filter discs

-

Acetic acid wash solution (1% acetic acid in 95% ethanol)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 2.5 mM ATP, and 5 μM [14C]pantothenate.[30]

-

Initiation: Add the enzyme source (e.g., purified PanK or cell lysate) to the reaction mixture to a final volume of 40 µL.[30]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).[30]

-

Termination: Stop the reaction by adding 4 µL of 10% acetic acid in 95% ethanol.[30]

-

Separation: Spot the reaction mixture onto DEAE-cellulose filter discs. The negatively charged phosphorylated product (4'-phosphopantothenate) will bind to the disc, while the unphosphorylated substrate will not.

-

Washing: Wash the discs thoroughly with the acetic acid wash solution to remove any unbound [14C]pantothenate.[30]

-

Quantification: Dry the discs and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation analyzer.[30] The counts per minute (CPM) are directly proportional to the enzyme activity.

Protocol: Quantification of Total Cellular Coenzyme A (HPLC-based)

This method measures the total CoA pool (free CoA and CoA thioesters) by first hydrolyzing all thioesters to free CoA, derivatizing the thiol group with a fluorescent tag, and quantifying via HPLC.[31][32][33][34]

Materials:

-

Cultured cells or tissue homogenate

-

Potassium Hydroxide (KOH) for hydrolysis

-

Trizma-HCl buffer

-

Monobromobimane (mBBr) for derivatization

-

Acetic acid

-

Solid Phase Extraction (SPE) columns for cleanup

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation & Hydrolysis:

-

Derivatization:

-

Reaction Quench & Cleanup:

-

HPLC Analysis:

-

Quantification:

Implications for Drug Development

The essentiality of the CoA biosynthetic pathway in prokaryotes and eukaryotes, coupled with structural differences in the enzymes between species, makes it an attractive target for the development of novel antimicrobial agents.[13] For example, inhibitors targeting bacterial PPAT or PanK could serve as broad-spectrum antibiotics.[9][26] Furthermore, mutations in the human PANK2 gene are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and severe neurological disorder.[4] Understanding the regulation and function of PanK isoforms is therefore critical for developing therapeutic strategies for this and other diseases linked to aberrant CoA metabolism.[1]

References

- 1. Coenzyme A biosynthesis: mechanisms of regulation, function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 5. Transporters in vitamin uptake and cellular metabolism: impacts on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pantothenic acid uptake and metabolism by red blood cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coenzyme A - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Reactome | Coenzyme A biosynthesis [reactome.org]

- 13. Phosphopantetheine Adenylyltransferase: A promising drug target to combat antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetics and regulation of pantothenate kinase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Physiological roles of the pantothenate kinases [ouci.dntb.gov.ua]

- 16. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphopantothenate—cysteine ligase - Wikipedia [en.wikipedia.org]

- 19. Kinetic characterization of human phosphopantothenoylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Mechanistic studies on phosphopantothenoylcysteine decarboxylase: trapping of an enethiolate intermediate with a mechanism-based inactivating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phosphopantothenoylcysteine decarboxylase complex | SGD [yeastgenome.org]

- 23. The Coenzyme A Biosynthetic Enzyme Phosphopantetheine Adenylyltransferase Plays a Crucial Role in Plant Growth, Salt/Osmotic Stress Resistance, and Seed Lipid Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pantetheine-phosphate adenylyltransferase - Wikipedia [en.wikipedia.org]

- 25. Purification and characterization of phosphopantetheine adenylyltransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Phosphopantetheine adenylyltransferase from Escherichia coli: investigation of the kinetic mechanism and role in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Dephospho-CoA kinase - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

- 29. Dephospho-Coenzyme A Kinase Is an Exploitable Drug Target against Plasmodium falciparum: Identification of Selective Inhibitors by High-Throughput Screening of a Large Chemical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 30. PANK assay [bio-protocol.org]

- 31. Quantification of Coenzyme A in Cells and Tissues [jove.com]

- 32. Video: Quantification of Coenzyme A in Cells and Tissues [jove.com]

- 33. Quantification of Coenzyme A in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Genetic Regulation of Pantothenate Kinase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genetic and allosteric regulation of pantothenate kinase (PanK), the rate-limiting enzyme in Coenzyme A (CoA) biosynthesis. Understanding the intricate control of PanK activity is crucial for research into various metabolic diseases and for the development of novel therapeutic strategies.

Introduction to Pantothenate Kinase and its Significance

Pantothenate kinase is a critical enzyme found in all living organisms that catalyzes the first and committed step in the biosynthesis of CoA from pantothenate (vitamin B5). CoA is an essential cofactor involved in numerous metabolic pathways, including the Krebs cycle, fatty acid metabolism, and the synthesis of various cellular components. Consequently, the regulation of PanK activity is paramount for maintaining cellular homeostasis.

In mammals, there are four major isoforms of PanK: PanK1α, PanK1β, PanK2, and PanK3, encoded by three distinct genes (PANK1, PANK2, and PANK3). These isoforms exhibit tissue-specific expression patterns and subcellular localizations, suggesting specialized roles in different cellular contexts. Dysregulation of PanK activity, particularly mutations in the PANK2 gene, is associated with Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurological disorder.[1]

Regulatory Mechanisms of Pantothenate Kinase

The regulation of pantothenate kinase occurs at multiple levels, including allosteric feedback inhibition and transcriptional control. These mechanisms ensure that the intracellular concentration of CoA is tightly controlled to meet the metabolic demands of the cell.

Allosteric Feedback Inhibition

The primary mechanism for the rapid control of PanK activity is allosteric feedback inhibition by CoA and its thioesters, most notably acetyl-CoA.[2][3] This inhibition is competitive with respect to ATP, providing a direct link between the energy state of the cell and CoA biosynthesis.[2] The various mammalian PanK isoforms display differential sensitivity to acetyl-CoA inhibition, which reflects their specific physiological roles.

Transcriptional Regulation

Transcriptional control of the PANK genes provides a long-term regulatory mechanism to adapt to developmental cues and cellular stress. The tumor suppressor protein p53 has been identified as a direct transcriptional activator of the PANK1 gene.[4] This links the regulation of CoA biosynthesis to cellular stress responses, such as DNA damage and metabolic stress.

Data Presentation: Quantitative Analysis of PanK Regulation

Tissue-Specific Expression of Human PANK Isoforms

The differential expression of PANK isoforms across various human tissues underscores their specialized functions. The following table summarizes the relative mRNA expression levels of PANK1, PANK2, and PANK3 in a selection of human tissues, with data compiled from the Human Protein Atlas.[5][6]

| Tissue | PANK1 (nTPM) | PANK2 (nTPM) | PANK3 (nTPM) |

| Liver | 15.8 | 3.9 | 5.2 |

| Brain | 4.9 | 4.1 | 10.1 |

| Heart Muscle | 6.4 | 3.1 | 8.7 |

| Kidney | 10.1 | 4.2 | 4.9 |

| Skeletal Muscle | 2.5 | 2.5 | 11.2 |

| Adipose Tissue | 3.7 | 2.8 | 3.1 |

nTPM: normalized Transcripts Per Million. Data is representative and compiled from publicly available datasets.

Differential Inhibition of PanK Isoforms by Acetyl-CoA

The sensitivity of PanK isoforms to feedback inhibition by acetyl-CoA varies significantly. This differential regulation is a key determinant of CoA homeostasis in different cellular compartments and tissues.

| Isoform | IC50 for Acetyl-CoA (µM) |

| PanK1β | ~5.0[7][8] |

| PanK2 | ~0.1[7][8] |

| PanK3 | ~1.0[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic regulation of pantothenate kinase.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for p53 Binding to the PANK1 Promoter

This protocol details the steps to identify the binding of the p53 transcription factor to the promoter region of the PANK1 gene.

4.1.1. Cell Culture and Cross-linking

-

Culture human cells (e.g., HCT116) to ~80-90% confluency.

-

Induce p53 expression by treating cells with a DNA-damaging agent (e.g., doxorubicin) or a non-genotoxic activator (e.g., Nutlin-3a).

-

Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

-

Wash cells twice with ice-cold PBS and harvest by scraping.

4.1.2. Chromatin Preparation

-

Lyse cells in a buffer containing protease inhibitors.

-

Isolate nuclei by centrifugation.

-

Resuspend nuclei in a nuclear lysis buffer.

-

Shear chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.

4.1.3. Immunoprecipitation

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-p53 antibody.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

4.1.4. DNA Purification and Sequencing

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

Purify the DNA using a DNA purification kit.

-

Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina).

-

Perform high-throughput sequencing.

4.1.5. Data Analysis

-

Align sequenced reads to the human genome.

-

Perform peak calling to identify regions of p53 enrichment.

-

Annotate peaks to identify their genomic location relative to genes, such as the PANK1 promoter.

Electrophoretic Mobility Shift Assay (EMSA) for p53-PANK1 Promoter Interaction

EMSA is used to visualize the direct binding of a protein to a specific DNA sequence.

4.2.1. Probe Design and Labeling

-

Design complementary oligonucleotides (~30-50 bp) corresponding to the putative p53 binding site in the PANK1 promoter. A consensus p53 binding site is 5'-PuPuPuC(A/T)(T/A)GPyPyPy-3' repeated with a 0-13 bp spacer.[9]

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

4.2.2. Binding Reaction

-

Incubate the labeled probe with nuclear extract or purified p53 protein in a binding buffer containing poly(dI-dC) to reduce non-specific binding.

-

For competition assays, add an excess of unlabeled specific or non-specific competitor DNA to the reaction before adding the labeled probe.

-

Incubate the reaction at room temperature for 20-30 minutes.

4.2.3. Electrophoresis and Detection

-

Resolve the binding reactions on a non-denaturing polyacrylamide gel.

-

Transfer the DNA to a nylon membrane.

-

Detect the labeled probe using autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A shifted band indicates the formation of a protein-DNA complex.

Luciferase Reporter Assay for PANK1 Promoter Activity

This assay quantifies the ability of p53 to activate transcription from the PANK1 promoter.

4.3.1. Reporter Construct Generation

-

Amplify the promoter region of the human PANK1 gene containing the putative p53 binding site(s) by PCR.

-

Clone the amplified promoter fragment into a luciferase reporter vector (e.g., pGL3-Basic) upstream of the luciferase gene.

4.3.2. Cell Transfection and Treatment

-

Co-transfect the PANK1 promoter-luciferase construct and a control vector expressing Renilla luciferase (for normalization) into a suitable cell line (e.g., H1299, which is p53-null).

-

Co-transfect an expression vector for p53 or a control vector.

-

After 24-48 hours, treat the cells as desired to modulate p53 activity.

4.3.3. Luciferase Activity Measurement

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

An increase in the normalized luciferase activity in the presence of p53 indicates transcriptional activation of the PANK1 promoter.

Quantitative Real-Time PCR (qRT-PCR) for PanK Isoform Expression

qRT-PCR is used to quantify the mRNA levels of the different PANK isoforms.

4.4.1. RNA Extraction and cDNA Synthesis

-

Extract total RNA from cells or tissues using a suitable method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA using a reverse transcriptase and random primers or oligo(dT) primers.

4.4.2. Real-Time PCR

-

Design and validate primers specific for each human PANK isoform (PANK1, PANK2, PANK3) and a reference gene (e.g., GAPDH, ACTB).

-

Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.

-

The reaction should include the cDNA template, primers, and a real-time PCR master mix.

4.4.3. Data Analysis

-

Determine the cycle threshold (Ct) value for each gene.

-

Calculate the relative expression of each PANK isoform using the ΔΔCt method, normalizing to the reference gene.

Primer Sequences for Human PANK Isoforms:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| PANK1 | GCT GAG GAG AAG GAG GAG AA | TCC TGG GTC TCC TGA TCT TG |

| PANK2 | TGG AGG AGA TGG AGA AGG AG | GCT GAG GAG TAG GAG GAG GA |

| PANK3 | GCT GAG GAG AAG GAG GAG AA | TCC TGG GTC TCC TGA TCT TG |

| GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |

Note: These primer sequences are examples and should be validated for specificity and efficiency before use.

Mandatory Visualizations

Signaling Pathways Regulating PANK1 Transcription

Caption: Transcriptional activation of the PANK1 gene by p53 in response to cellular stress.

Experimental Workflow for Investigating p53-PANK1 Interaction

Caption: Logical workflow for confirming the transcriptional regulation of PANK1 by p53.

Feedback Inhibition of Pantothenate Kinase

Caption: Allosteric feedback inhibition of Pantothenate Kinase by Coenzyme A and Acetyl-CoA.

References

- 1. researchgate.net [researchgate.net]

- 2. A role for ATR in the DNA damage-induced phosphorylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coordination of the AMPK, Akt, mTOR, and p53 Pathways under Glucose Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p53 activates the PANK1/miRNA-107 gene leading to downregulation of CDK6 and p130 cell cycle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue expression of PANK2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 6. Tissue expression of PANK1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Central Role of D-Pantothenic Acid in Fatty Acid Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-pantothenic acid (Vitamin B5) is a water-soluble vitamin that serves as the exclusive precursor to Coenzyme A (CoA), an indispensable cofactor in all domains of life.[1][2][3] Its pivotal role in intermediary metabolism is nowhere more evident than in the synthesis and degradation of fatty acids. CoA functions as a critical acyl group carrier, forming high-energy thioester bonds that facilitate the transfer of carbon units in both anabolic and catabolic pathways.[4][5] This guide provides a detailed examination of the biochemical journey from this compound to its metabolically active form, CoA, and delineates the subsequent, integral functions of CoA in the regulation and execution of fatty acid synthesis and β-oxidation. We present key quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for professionals in the field.

The Biosynthesis of Coenzyme A from this compound

The conversion of this compound into Coenzyme A is a universal, five-step enzymatic pathway that occurs in the cytosol.[2][6][7] This process requires the input of cysteine and adenosine (B11128) triphosphate (ATP).[4][8] The first step, the phosphorylation of pantothenate by pantothenate kinase (PanK), is the primary rate-limiting and regulatory point of the entire pathway.[2][7][8][9]

The five sequential enzymatic reactions are:

-

Phosphorylation: Pantothenate is phosphorylated by Pantothenate Kinase (PanK) to form 4'-phosphopantothenate.[6][7]

-

Cysteinylation: 4'-phosphopantothenate is condensed with cysteine by Phosphopantothenoylcysteine Synthetase (PPCS) .[6][7]

-

Decarboxylation: The cysteine moiety is decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to yield 4'-phosphopantetheine (B1211885).[7]

-

Adenylylation: An adenylyl group from ATP is transferred to 4'-phosphopantetheine by Phosphopantetheine Adenylyltransferase (PPAT) , forming dephospho-CoA.[6]

-

Final Phosphorylation: Dephospho-CoA is phosphorylated at the 3'-hydroxyl group of the ribose moiety by Dephospho-CoA Kinase (DPCK) to produce the final product, Coenzyme A.[6]

The Role of Coenzyme A in Fatty Acid Synthesis

Fatty acid synthesis is an anabolic process that converts excess carbohydrates and amino acids into fatty acids for energy storage. This process occurs in the cytosol and is heavily dependent on CoA derivatives.[4][10]

-

Acetyl-CoA as the Building Block: CoA's primary role is to carry two-carbon units in the form of acetyl-CoA.[5] Acetyl-CoA is the fundamental substrate for de novo fatty acid synthesis.[10]

-

The Committed Step: The synthesis pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA.[4][11] This irreversible reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) and represents the committed step in fatty acid synthesis.[11][12]

-

Elongation: Malonyl-CoA then serves as the two-carbon donor for the growing fatty acid chain, a process catalyzed by the multi-enzyme complex Fatty Acid Synthase (FASN) .[11] The phosphopantetheine group, derived from CoA, is also the prosthetic group for the acyl carrier protein (ACP) domain within FASN, which shuttles the growing acyl chain between the active sites of the enzyme.[2][4]

The Role of Coenzyme A in Fatty Acid β-Oxidation

Fatty acid β-oxidation is the catabolic process of breaking down fatty acids to generate acetyl-CoA, NADH, and FADH₂, which are subsequently used for ATP production.[13] This process occurs primarily within the mitochondria.[13][14]

-

Activation: Before oxidation, fatty acids in the cytosol must be activated. This is achieved by linking the fatty acid to Coenzyme A via a thioester bond, a reaction catalyzed by Acyl-CoA Synthetase . This forms a fatty acyl-CoA molecule.[14]

-

Mitochondrial Transport: Long-chain fatty acyl-CoA cannot directly cross the inner mitochondrial membrane. It is first converted to acylcarnitine by Carnitine Palmitoyltransferase I (CPT-I) , an enzyme located on the outer mitochondrial membrane.[13][15] Acylcarnitine is then transported into the mitochondrial matrix, where Carnitine Palmitoyltransferase II (CPT-II) converts it back to fatty acyl-CoA.[15]

-

β-Oxidation Spiral: Inside the matrix, the fatty acyl-CoA undergoes a repeating four-step cycle known as the β-oxidation spiral. Each cycle shortens the fatty acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA, one FADH₂, and one NADH, until the fatty acid is completely oxidized.[14]

Integrated Regulation of Fatty Acid Metabolism

The synthesis and oxidation of fatty acids are tightly and reciprocally regulated to prevent futile cycling and to respond to the metabolic state of the cell. CoA and its derivatives are central to this regulatory network.

-

Regulation of CoA Biosynthesis: The CoA biosynthetic pathway is itself regulated by its end products. Pantothenate Kinase (PanK), the rate-limiting enzyme, is subject to feedback inhibition by CoA, acetyl-CoA, and other acyl-CoAs.[9][16][17] Acetyl-CoA is a particularly potent inhibitor, ensuring that CoA production is attenuated when sufficient acyl-group carriers are available.[16][18]

-

The Malonyl-CoA Switch: Malonyl-CoA, the first committed intermediate in fatty acid synthesis, is a powerful allosteric inhibitor of CPT-I.[12][19][20] This is a critical control point: when glucose is abundant and fatty acid synthesis is active (high malonyl-CoA levels), the entry of fatty acids into the mitochondria for oxidation is blocked.[20][21]

-

Hormonal and Allosteric Control of ACC: Acetyl-CoA Carboxylase (ACC) is regulated allosterically (activated by citrate, inhibited by palmitoyl-CoA) and hormonally.[22] Insulin promotes its dephosphorylation and activation, favoring fatty acid synthesis in the fed state.[4][23] Conversely, glucagon and epinephrine lead to its phosphorylation and inactivation, decreasing malonyl-CoA levels and permitting fatty acid oxidation during fasting or stress.[4][23]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the role of this compound and CoA in fatty acid metabolism.

Table 1: Kinetic Parameters of Rat Liver Pantothenate Kinase (PanK)

| Parameter | Value | Condition/Inhibitor | Reference |

|---|---|---|---|

| Km for Pantothenic Acid | 0.016 mmol/L | pH 6.1 (optimum) | [16] |

| Ki for Acetyl-CoA | 0.001 - 0.003 mmol/L | - | [16] |

| Ki for Propionyl-CoA | 0.001 - 0.003 mmol/L | - | [16] |

| Ki for Malonyl-CoA | 0.001 - 0.003 mmol/L | - | [16] |

| Ki for Free CoA | 0.003 - 0.08 mmol/L | - | [16] |

| Ki for Long-chain Acyl-CoA | 0.003 - 0.08 mmol/L | - |[16] |

Table 2: Physiological Concentrations and Metabolic Impact

| Parameter | Finding | Subject/Model | Reference |

|---|---|---|---|

| Normal Blood Pantothenic Acid | 1.6 - 2.7 mcmol/L | Humans | [24] |

| Daily Urinary Excretion | ~2.6 mg/day | Humans on typical diet | [24] |

| Intracellular CoA Content | 13-fold increase | Cells with enhanced mPanK1β expression | [18] |

| Pantothenic Acid Deficiency | Causes fat accumulation in liver, perinephric, and plasma | Rats | [25] |

| Pantothenic Acid Refeeding | Decreases accumulated tissue fat | Rats previously on a deficient diet |[25] |

Experimental Protocols

Protocol 1: Quantification of Total Coenzyme A in Biological Samples

This protocol is adapted from HPLC-based methods for measuring the total CoA pool (free CoA + CoA thioesters).[26][27]

-

Sample Preparation: Homogenize ~30-40 mg of frozen tissue or a cell pellet in a cold 1 mM KOH solution on ice to prevent enzymatic degradation.[26]

-

Thioester Hydrolysis: Add 0.25 M KOH to bring the sample pH above 12. Incubate at 55°C for 2 hours. This step hydrolyzes all acyl-CoA thioesters to free CoA.[26]

-

Neutralization and Derivatization: Neutralize the sample by adding 1 M Trizma-HCl to achieve a pH of ~8. Immediately add a fluorescent labeling agent, such as monobromobimane (B13751) (mBBr), which reacts specifically with the free thiol group of CoA.[26]

-

HPLC Analysis:

-

Inject the derivatized sample into a reverse-phase HPLC system equipped with a C18 column.[26]

-

Separate the CoA-bimane derivative using an appropriate gradient of mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer).

-

Detect the fluorescent derivative using a fluorescence detector (e.g., λex = 393 nm, λem = 470 nm).[26]

-

-

Quantification: Calculate the amount of CoA in the sample by comparing the area under the CoA-bimane peak to a standard curve generated with known concentrations of derivatized CoA standard.[26]

Protocol 2: Measurement of Fatty Acid β-Oxidation Rate in Isolated Hepatocytes

This protocol is based on the measurement of radioactive products from a labeled fatty acid substrate.[28][29]

-

Hepatocyte Isolation: Isolate primary hepatocytes from a mouse liver using a collagenase perfusion technique to obtain a single-cell suspension.[28]

-

Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed to bovine serum albumin (BSA) in a suitable incubation medium (e.g., M199).[28][29]

-

Incubation:

-

Resuspend the isolated hepatocytes in the incubation medium.

-

Initiate the reaction by adding the radioactive BSA-palmitate complex to the hepatocyte suspension.

-

Incubate the mixture in a shaking water bath at 37°C for a defined period (e.g., 15-30 minutes).[29]

-

-

Reaction Termination and Separation:

-

Scintillation Counting:

-

Transfer a known volume of the supernatant (containing ¹⁴C-labeled ASMs like acetyl-CoA) to a scintillation vial.[28]

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into the ASMs per unit time, normalized to the total protein content of the hepatocyte sample.[28]

-

Protocol 3: In Vitro Assay for Fatty Acid Synthase (FASN) Activity

This protocol uses a mass spectrometry-based approach for direct and specific measurement of FASN products.[30][31]

-

Reaction Mixture Preparation: Prepare a reaction buffer containing purified FASN enzyme, the primer acetyl-CoA, the essential cofactor NADPH, and a labeled carbon donor, ¹³C₃-malonyl-CoA.[30]

-

Enzymatic Reaction:

-

Initiate the reaction by adding the FASN enzyme to the reaction mixture.

-

Incubate at 37°C for a specific time period (e.g., 10-90 minutes). The reaction can be sampled at multiple time points for kinetic analysis.[30]

-

-

Extraction of Products:

-

Stop the reaction by adding an extraction solvent mixture (e.g., based on a Bligh and Dyer method) and a known amount of an internal standard (e.g., ¹³C-labeled or deuterated palmitic acid).[30]

-

Vortex thoroughly and centrifuge to separate the organic and aqueous phases. The newly synthesized fatty acids will partition into the organic phase.

-

-

Mass Spectrometry Analysis:

-

Analyze the organic extract directly via direct-infusion high-resolution mass spectrometry (e.g., Orbitrap FTMS) in negative ion mode.[30]

-

Monitor the specific m/z values corresponding to the deprotonated ions of the de novo synthesized ¹³C-labeled fatty acids (e.g., palmitate, stearate) and the internal standard.

-

-

Quantification: The absolute amount of each fatty acid product is calculated by comparing its ion signal intensity to that of the internal standard. The specific activity of FASN is then expressed as the amount of product formed per unit time per amount of enzyme.[30]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coenzyme A - Wikipedia [en.wikipedia.org]

- 5. Coenzyme A [sigmaaldrich.com]

- 6. academicconnections.ucsd.edu [academicconnections.ucsd.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the role of coenzyme A in the cell? | AAT Bioquest [aatbio.com]

- 11. Regulator of fatty acid metabolism, acetyl coenzyme a carboxylase 1, controls T cell immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of acetyl CoA carboxylase and carnitine palmitoyl transferase-1 in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 16. Regulation of the biosynthesis of CoA at the level of pantothenate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pantothenate kinase regulation of the intracellular concentration of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. JCI - Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle [jci.org]

- 21. youtube.com [youtube.com]

- 22. youtube.com [youtube.com]

- 23. Regulation of fattyacid metabolism | PPTX [slideshare.net]

- 24. Pantothenic Acid - Health Professional Fact Sheet [ods.od.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Quantification of Coenzyme A in Cells and Tissues [jove.com]

- 27. researchgate.net [researchgate.net]

- 28. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

- 29. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]

- 30. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass S… [ouci.dntb.gov.ua]

Pantothenic Acid Deficiency: A Critical Nexus in Neurological Function

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pantothenic acid, or vitamin B5, is a vital water-soluble nutrient indispensable for a myriad of physiological processes. Its central role lies in being the obligate precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in cellular metabolism.[1][2] Emerging evidence has increasingly pointed towards a significant link between pantothenic acid deficiency and profound neurological dysfunction, including a potential role in the pathogenesis of several neurodegenerative diseases.[3][4][5][6] This technical guide provides an in-depth exploration of the intricate relationship between pantothenic acid, CoA metabolism, and neurological integrity, tailored for researchers, scientists, and professionals in drug development.

The Central Role of Pantothenic Acid in Coenzyme A Synthesis

Pantothenic acid is the cornerstone of Coenzyme A (CoA) biosynthesis, a multi-step enzymatic pathway crucial for numerous metabolic reactions. CoA and its thioester derivatives, such as acetyl-CoA and succinyl-CoA, are pivotal for energy generation from carbohydrates, fats, and proteins.[2] They are integral to the citric acid cycle, fatty acid metabolism, and the synthesis of essential molecules including steroid hormones, vitamins A and D, and the neurotransmitter acetylcholine (B1216132).[2]

Neurological Consequences of Pantothenic Acid Deficiency

A deficiency in pantothenic acid can lead to a cascade of detrimental effects on the nervous system, primarily stemming from impaired CoA synthesis. These neurological manifestations are diverse and can range from peripheral neuropathy to severe neurodegeneration.

Impact on Myelin Synthesis and Maintenance

Myelin, the lipid-rich sheath that insulates nerve fibers, is crucial for rapid and efficient nerve impulse transmission. The synthesis of the complex fatty-acyl chains that are essential components of myelin is heavily dependent on acetyl-CoA.[7] A reduction in pantothenic acid can, therefore, compromise myelin integrity, leading to demyelination and subsequent neurological deficits. Studies in rats have shown that cerebral pantothenic acid is predominantly localized to myelinated structures, suggesting its critical role in supporting myelin synthesis and maintenance.

Impairment of Neurotransmitter Synthesis

The synthesis of several key neurotransmitters is reliant on CoA-dependent pathways. Notably, acetylcholine, a neurotransmitter vital for memory, learning, and muscle function, is synthesized from choline (B1196258) and acetyl-CoA by the enzyme choline acetyltransferase.[8][9] A deficiency in pantothenic acid can lead to reduced acetyl-CoA levels, thereby impairing acetylcholine synthesis and potentially contributing to cognitive and motor deficits.[10]

Mitochondrial Dysfunction and Impaired Energy Metabolism

The brain has a high metabolic demand, relying heavily on mitochondrial oxidative phosphorylation for its energy supply. The citric acid (TCA) cycle, a central hub of cellular respiration, is fueled by acetyl-CoA. Pantothenic acid deficiency can disrupt the TCA cycle, leading to impaired energy production and increased oxidative stress, which are known to contribute to neuronal damage.[5] Studies in Alzheimer's disease have shown decreased levels of CoA-dependent TCA cycle enzymes, consistent with cerebral pantothenate deficiency.[3]

Quantitative Data on Pantothenic Acid Levels in Neurodegenerative Diseases

Recent studies have revealed significantly lower levels of pantothenic acid in various brain regions of patients with neurodegenerative diseases compared to healthy controls. This suggests a potential role for pantothenic acid deficiency in the pathophysiology of these conditions.

| Brain Region | Disease | Mean Pantothenic Acid Concentration (μM/kg) - Cases | Mean Pantothenic Acid Concentration (μM/kg) - Controls | p-value | Reference |

| Pons | Dementia with Lewy Bodies (DLB) | 29.3 | 32.6 | 0.002 | [4] |

| Substantia Nigra | Dementia with Lewy Bodies (DLB) | 47.1 | 58.9 | 0.004 | [4] |

| Motor Cortex | Dementia with Lewy Bodies (DLB) | 45.0 | 84.1 | 0.007 | [4] |

| Middle Temporal Gyrus | Dementia with Lewy Bodies (DLB) | 29.7 | 47.1 | 0.02 | [4] |

| Primary Visual Cortex | Dementia with Lewy Bodies (DLB) | 48.6 | 91.5 | 0.008 | [4] |

| Hippocampus | Dementia with Lewy Bodies (DLB) | 49.4 | 91.5 | <0.0001 | [4] |

| Cerebellum | Parkinson's Disease Dementia (PDD) | ~25 | ~42 | 0.008 | [5] |

| Substantia Nigra | Parkinson's Disease Dementia (PDD) | ~30 | ~50 | 0.02 | [5] |

| Medulla | Parkinson's Disease Dementia (PDD) | ~25 | ~42 | 0.008 | [5] |

| Various (average of 8 regions) | Huntington's Disease (HD) | ~55% of control | - | - | [6] |

| Hippocampus, Entorhinal Cortex, Middle Temporal Gyrus | Alzheimer's Disease (AD) | Significantly lower | - | - | [11] |

Experimental Protocols

Understanding the neurological effects of pantothenic acid deficiency relies on robust experimental models and precise analytical techniques.

Inducing Pantothenic Acid Deficiency in a Mouse Model

A common method to induce pantothenic acid deficiency in mice involves feeding them a specially formulated diet.[12][13]

Protocol:

-

Diet Formulation: Prepare a purified, amino acid-defined diet completely lacking in pantothenic acid. A control diet should also be prepared with a sufficient amount of calcium pantothenate (e.g., 20.8 mg/kg).[12]

-

Animal Housing: House wild-type and/or genetically modified mice (e.g., Pank2 knockout) in a controlled environment (e.g., 24°C, 55% relative humidity, 12-hour light/dark cycle).[12]

-

Diet Administration: Provide the pantothenic acid-deficient diet and deionized water ad libitum to the experimental group, and the control diet to the control group.

-

Monitoring: Regularly monitor the mice for signs of deficiency, which may include poor grooming, graying of fur, decreased body weight, and the development of a movement disorder characterized by a low-lying pelvis and slow steps.[13]

Quantification of Coenzyme A and Pantothenic Acid in Brain Tissue

Accurate measurement of CoA and pantothenic acid levels in brain tissue is crucial for assessing the biochemical impact of deficiency.

Protocol for Coenzyme A Measurement (HPLC-based): [14][15][16]

-

Tissue Homogenization: Rapidly homogenize frozen brain tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins and prevent enzymatic degradation of CoA.

-

Extraction: Centrifuge the homogenate and collect the supernatant containing the acid-soluble CoA species.

-

Derivatization (Optional but recommended for fluorescence detection): Derivatize the free thiol group of CoA with a fluorescent reagent (e.g., monobromobimane) to enhance detection sensitivity.[15]

-

HPLC Analysis: Separate the CoA species using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase).

-

Detection and Quantification: Detect the CoA species using UV or fluorescence detection and quantify by comparing the peak areas to those of known standards.

Protocol for Pantothenic Acid Measurement (UHPLC-MS/MS): [4]

-

Tissue Homogenization: Homogenize brain tissue samples in a suitable solvent.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate pantothenic acid from the tissue matrix.

-

UHPLC-MS/MS Analysis: Utilize ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for highly sensitive and specific quantification of pantothenic acid.

Assessment of Motor Function in Mouse Models

Several behavioral tests can be employed to quantitatively assess motor deficits in mouse models of neurological disorders.[17][18][19][20][21]

Commonly Used Tests:

-

Rotarod Test: This test measures motor coordination and balance by assessing the time a mouse can remain on a rotating rod.[19][20]

-

Gait Analysis: This involves tracking the paw prints of a mouse as it walks across a narrow beam or surface to analyze various gait parameters.[19]

-

Challenging Beam Traversal: This test assesses balance and coordination by measuring the time and number of foot slips a mouse makes while traversing a narrow beam.[21]

-

Cylinder Test (Spontaneous Activity): This test evaluates forelimb use and asymmetry by observing the spontaneous exploration of a mouse in a cylinder.[21]

Pantothenate Kinase-Associated Neurodegeneration (PKAN)

PKAN is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the PANK2 gene, which encodes the mitochondrial enzyme pantothenate kinase 2.[22][23][24] This genetic defect impairs the first step in CoA biosynthesis, leading to a cascade of downstream metabolic disturbances.

The hallmark of PKAN is the accumulation of iron in the basal ganglia, particularly the globus pallidus, which is visible on MRI as the "eye-of-the-tiger" sign.[23][24] The clinical manifestations include progressive dystonia, parkinsonism, dysarthria, and cognitive impairment.[22][23] The study of PKAN provides a critical human model for understanding the severe neurological consequences of disrupted pantothenic acid metabolism and CoA synthesis.

Conclusion and Future Directions

The evidence strongly indicates that pantothenic acid deficiency has profound and multifaceted effects on neurological function. The disruption of Coenzyme A synthesis impacts critical processes including myelination, neurotransmitter production, and mitochondrial energy metabolism, all of which are fundamental for a healthy nervous system. The observed reductions in brain pantothenic acid levels in several neurodegenerative diseases highlight this pathway as a potential therapeutic target.

For researchers and drug development professionals, this underscores the importance of:

-

Developing more sensitive biomarkers to detect early-stage pantothenic acid deficiency in the central nervous system.

-

Investigating the therapeutic potential of pantothenic acid supplementation or other strategies to boost CoA synthesis in neurodegenerative conditions.

-

Further elucidating the precise molecular mechanisms by which pantothenic acid deficiency contributes to neuronal damage and death.

A deeper understanding of the critical role of pantothenic acid in neurological health will be instrumental in developing novel therapeutic interventions for a range of debilitating neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Frontiers | Coenzyme A-Dependent Tricarboxylic Acid Cycle Enzymes Are Decreased in Alzheimer’s Disease Consistent With Cerebral Pantothenate Deficiency [frontiersin.org]

- 4. Localized Pantothenic Acid (Vitamin B5) Reductions Present Throughout the Dementia with Lewy Bodies Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substantively Lowered Levels of Pantothenic Acid (Vitamin B5) in Several Regions of the Human Brain in Parkinson’s Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cerebral Vitamin B5 (D-Pantothenic Acid) Deficiency as a Potential Cause of Metabolic Perturbation and Neurodegeneration in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis and Catabolism of Acetylcholine | Pharmaguideline [pharmaguideline.com]

- 9. Acetylcholine - Wikipedia [en.wikipedia.org]

- 10. Effects of ethanol and pantothenic acid on brain acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Deprivation of pantothenic acid elicits a movement disorder and azoospermia in a mouse model of pantothenate kinase-associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deprivation of pantothenic acid elicits a movement disorder and azoospermia in a mouse model of pantothenate kinase-associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coenzyme A and short-chain acyl-CoA species in control and ischemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of Coenzyme A in Cells and Tissues [jove.com]

- 16. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel test of motor and other dysfunctions in mouse neurological disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessing motor development and function in mouse models of neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. web.math.princeton.edu [web.math.princeton.edu]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. PKAN pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. emedicine.medscape.com [emedicine.medscape.com]

- 24. Pantothenate Kinase-Associated Neurodegeneration (PKAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of D-Pantothenic Acid in the Gut Microbiota: A Technical Guide for Researchers

Abstract

D-pantothenic acid, or vitamin B5, is a water-soluble vitamin essential for a multitude of life-sustaining biochemical reactions. As a universal precursor to Coenzyme A (CoA), it is central to energy metabolism and the synthesis of fatty acids.[1][2] The gut microbiota plays a pivotal role in the homeostasis of pantothenic acid, with various bacterial species capable of its de novo synthesis, while others are dependent on external sources for their growth.[3][4] This intricate relationship influences not only the composition and function of the microbial community but also host health, including gut barrier integrity, immune modulation, and metabolic regulation. This technical guide provides an in-depth exploration of the function of this compound within the gut microbiome, presenting quantitative data, detailed experimental protocols, and key metabolic and signaling pathways for researchers, scientists, and drug development professionals.

Introduction: this compound (Vitamin B5)

Pantothenic acid is an essential nutrient that serves as the exclusive precursor for the biosynthesis of Coenzyme A (CoA) and the acyl-carrier protein (ACP).[5] CoA is a critical cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the synthesis of cholesterol, steroid hormones, and the neurotransmitter acetylcholine.[6][7] Found ubiquitously in plant and animal-based foods, overt dietary deficiency in humans is rare.[6] However, the interplay between dietary intake, microbial synthesis, and host absorption creates a complex homeostatic environment. The gut microbiota is a significant contributor to this balance, with some bacterial phyla, such as Bacteroidetes, being enriched in genes for pantothenic acid biosynthesis.[1]

The Dual Role of Gut Microbiota: Synthesis and Consumption

The gut microbiome harbors a diverse community of microorganisms with varying capabilities regarding pantothenic acid metabolism.

-